A-85783

描述

准备方法

合成路线和反应条件: A-85783.0 的合成涉及多个步骤,从合适的吲哚和吡咯并[1,2-c]噻唑衍生物开始。关键步骤包括:

- 形成吲哚-1-甲酰胺核心。

- 引入 4-氟苯基。

- 与吡咯并[1,2-c]噻唑部分偶联。

工业生产方法: this compound.0 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

- 使用高产率的反应。

- 优化反应条件以最大程度地减少副产物。

- 实施纯化技术,如重结晶和色谱,以确保高纯度。

化学反应分析

反应类型: A-85783.0 经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰官能团。

取代: 该化合物可以进行取代反应,特别是在氟苯基和吡咯并[1,2-c]噻唑部分。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的各种 this compound.0 衍生物,可用于进一步的研究和开发。

科学研究应用

A-85783.0 具有广泛的科学研究应用,包括:

化学: 在血小板活化因子受体拮抗剂研究中用作参考化合物。

生物学: 研究其在抑制血小板活化因子诱导的生物系统反应中的作用。

医学: 探索其在涉及血小板活化因子的疾病(如炎症和血栓形成)中的潜在治疗应用。

工业: 用于开发针对血小板活化因子受体的药物。

作用机制

A-85783.0 通过竞争性且可逆地抑制血小板活化因子与其在血小板膜上的受体结合来发挥作用。这种抑制阻止了导致血小板聚集和血清素释放的下游信号通路激活。 分子靶标包括血小板活化因子受体和相关的 G 蛋白偶联信号通路 .

类似化合物:

WEB 2086: 另一种具有不同化学结构的血小板活化因子受体拮抗剂。

BN 52021: 银杏内酯衍生物,也作为血小板活化因子受体拮抗剂。

This compound.0 的独特性: this compound.0 由于其对血小板活化因子受体的高效力和选择性而具有独特性。 其中性和亲脂性使其能够有效地抑制体外和体内血小板活化因子诱导的反应,使其成为研究和潜在治疗应用的宝贵化合物 .

相似化合物的比较

WEB 2086: Another platelet-activating factor receptor antagonist with a different chemical structure.

BN 52021: A ginkgolide derivative that also acts as a platelet-activating factor receptor antagonist.

Uniqueness of A-85783.0: this compound.0 is unique due to its high potency and selectivity for the platelet-activating factor receptor. Its neutral and lipophilic nature allows it to effectively inhibit platelet-activating factor-induced responses both in vitro and in vivo, making it a valuable compound for research and potential therapeutic applications .

生物活性

A-85783 is a compound that has garnered attention in the field of biochemistry and pharmacology for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 329.36 g/mol

- Structure : this compound features a complex structure with multiple functional groups that contribute to its biological activity.

This compound has been shown to interact with various biological pathways, particularly those involved in cell signaling and metabolic processes. The compound is primarily recognized for its role as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme crucial for serine biosynthesis. This inhibition can lead to alterations in cellular metabolism, particularly in cancer cells that rely on serine for growth and proliferation.

Key Findings from Research Studies

- Inhibition of Tumor Growth : A study demonstrated that this compound effectively inhibits tumor growth in xenograft models by targeting metabolic pathways essential for cancer cell survival. The compound's ability to disrupt serine synthesis was linked to reduced tumor viability and increased apoptosis in malignant cells .

-

Impact on Cellular Metabolism :

- This compound was found to decrease levels of key metabolites associated with the serine biosynthesis pathway, leading to a metabolic shift that favors apoptosis over proliferation .

- The compound's effect on metabolic reprogramming was evident through altered expression levels of genes involved in glycolysis and oxidative phosphorylation .

- Gene Expression Modulation : Research indicated that treatment with this compound resulted in significant changes in gene expression profiles related to stress response, cell cycle regulation, and apoptosis. Notably, genes such as ATF3 and TXNIP were upregulated, highlighting the compound's role in stress-induced signaling pathways .

Data Table: Gene Expression Changes Induced by this compound

| Gene Symbol | Gene Name | Fold Change | Main Functions |

|---|---|---|---|

| ATF3 | Activating transcription factor 3 | 6.5 | Transcription regulation |

| TXNIP | Thioredoxin interacting protein | 6.5 | Stress response, apoptosis |

| GADD45A | Growth arrest and DNA-damage-inducible | 3.2 | DNA repair, apoptosis |

| IL6 | Interleukin 6 | 3.2 | Immune response, cell differentiation |

| PHGDH | Phosphoglycerate dehydrogenase | -2.5 | Amino acid metabolism |

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The compound was particularly effective against melanoma and glioblastoma cells, where it induced cell cycle arrest and apoptosis.

Case Study 2: Xenograft Models

In vivo studies utilizing xenograft models showed that administration of this compound led to a marked reduction in tumor size compared to control groups. The therapeutic efficacy was attributed to the compound's ability to modulate metabolic pathways critical for tumor growth.

属性

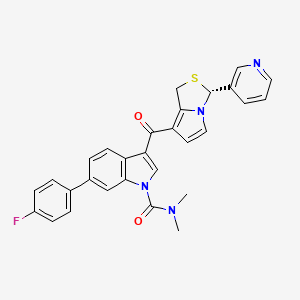

IUPAC Name |

6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVFPOGHIKVPP-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433311 | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161395-33-1 | |

| Record name | A-85783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-85783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (A-85783)?

A1: (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (this compound) acts as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. [] This means it binds to the receptor and blocks the binding of PAF, preventing the activation of downstream signaling pathways. []

Q2: What are the potential therapeutic benefits of inhibiting the PAF receptor with this compound?

A2: Inhibiting the PAF receptor with this compound has shown promise in preclinical studies for treating inflammatory conditions. Research suggests this compound can reduce vascular permeability, hypotension, edema, and lethality induced by PAF. [] One study demonstrated the potential of this compound and its prodrug, ABT-299, in treating otitis media with effusion, highlighting their ability to reduce capillary permeability, subepithelial edema, and inflammatory cell infiltration. []

Q3: How does this compound compare to other PAF receptor antagonists in terms of potency and selectivity?

A3: this compound demonstrates high potency for inhibiting PAF binding to its receptor. In vitro studies show a Ki of 3.9 nM for rabbit platelets and 0.3 nM for human platelets. [] This binding affinity correlates with the functional antagonism of PAF-mediated cellular responses, including calcium mobilization, superoxide generation, aggregation, and degranulation of platelets. [] While the provided research doesn't offer direct comparisons to other antagonists, the high potency of this compound at nanomolar concentrations suggests it is among the more potent compounds in its class.

Q4: How does the presence of the PAF receptor influence the cellular response to ultraviolet B (UVB) radiation?

A4: Studies using a human epidermal cell line (KB) expressing the PAF receptor revealed that PAF receptor activation enhances UVB-induced apoptosis. [] UVB exposure stimulated PAF synthesis specifically in the PAF receptor-expressing cells, leading to increased apoptosis compared to control cells. [] This effect was mitigated by PAF receptor antagonists, antioxidants, and lower UVB doses, suggesting a role for PAF and oxidative stress in this process. []

Q5: What is the role of the PAF receptor in UVB-induced TNF-α production?

A5: Research indicates that the PAF receptor plays a role in UVB-induced TNF-α production in epidermal cells. [] PAF receptor-expressing KB cells exhibited increased TNF-α mRNA and protein expression upon UVB exposure compared to control cells. [] This effect was attenuated by PAF receptor antagonists and antioxidants, suggesting that PAF receptor activation and oxidative stress contribute to UVB-induced TNF-α production. []

Q6: Are there any known prodrugs of this compound, and what advantages might they offer?

A6: Yes, ABT-299 is a water-soluble prodrug of this compound. [] It is rapidly converted to this compound in vivo. [] The prodrug formulation potentially offers advantages in terms of solubility, administration routes (including oral administration), and pharmacokinetic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。